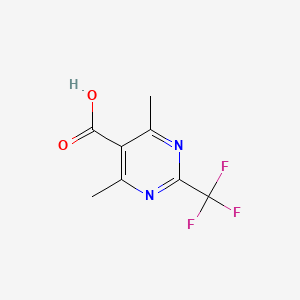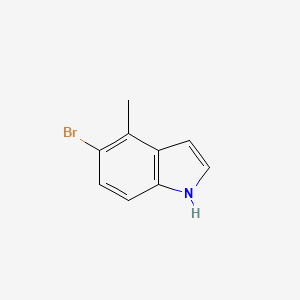
5-bromo-4-méthyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Applications De Recherche Scientifique
5-Bromo-4-methyl-1H-indole has numerous applications in scientific research:
Mécanisme D'action
Target of Action
5-Bromo-4-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 5-bromo-4-methyl-1H-indole would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of 5-bromo-4-methyl-1H-indole’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the diverse biological activities associated with indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-4-methyl-1H-indole. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . It is also important to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Analyse Biochimique
Cellular Effects
Indole derivatives, including 5-Bromo-4-methyl-1H-indole, have been shown to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole typically involves the bromination of 4-methylindole. One common method includes the use of bromine in acetic acid at low temperatures to achieve selective bromination at the 5-position . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: Industrial production of 5-bromo-4-methyl-1H-indole may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-methyl-1H-indole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various substituted indoles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids.
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate and chromium trioxide.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride.
Major Products: The reactions of 5-bromo-4-methyl-1H-indole can yield a variety of products, including halogenated indoles, sulfonylated indoles, and alkylated indoles, depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
5-Bromoindole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methylindole: Lacks the bromine atom, resulting in different chemical properties and biological activity.
5-Fluoro-4-methyl-1H-indole: Fluorine substitution instead of bromine, leading to different electronic effects and reactivity.
Uniqueness: 5-Bromo-4-methyl-1H-indole is unique due to the combined presence of both bromine and a methyl group on the indole ring.
Propriétés
IUPAC Name |
5-bromo-4-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDMMBUVBNTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)
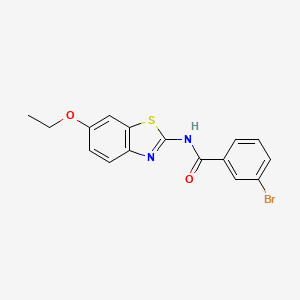
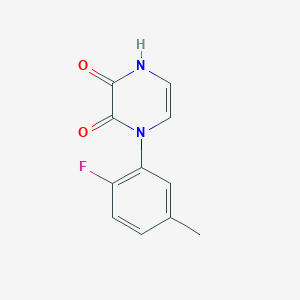
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
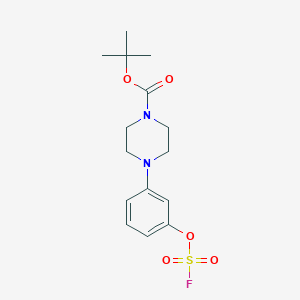
![3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2462264.png)
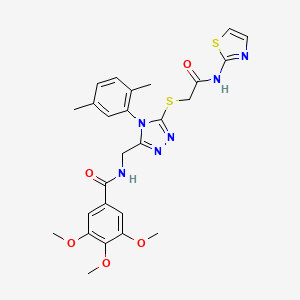
![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)
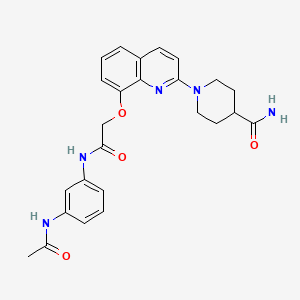

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462273.png)
![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2462277.png)
